molecular formula C12H13BrO3 B13639191 Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13639191
M. Wt: 285.13 g/mol
InChI Key: SWPUQKJOQHZAJP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is an epoxide (oxirane) derivative featuring a brominated aromatic ring and an ester functional group. Its structure comprises a three-membered epoxide ring fused with a 3-bromophenyl substituent and a methyl group at position 3, along with an ethyl ester at position 2 (Fig. 1). Notably, it has been listed as a discontinued product by suppliers, likely due to challenges in synthesis or commercial demand .

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C12H13BrO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3

InChI Key

SWPUQKJOQHZAJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the meta position.

    Epoxidation: The brominated intermediate is then subjected to epoxidation to form the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Esterification: Finally, the carboxylate ester group is introduced through esterification with ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.

    Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Diols: Formed from the oxidation of the oxirane ring.

    Phenyl Derivatives: Resulting from the reduction of the bromophenyl group.

    Substituted Derivatives: Various functionalized compounds obtained through nucleophilic substitution.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The oxirane ring is highly strained and thus highly reactive, making it susceptible to ring-opening reactions. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.

Molecular Targets and Pathways:

    Nucleophilic Attack: The oxirane ring can be targeted by nucleophiles, leading to ring-opening and formation of new bonds.

    Electrophilic Substitution: The bromophenyl group can undergo substitution reactions, introducing new functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Modifications

Compound A : 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide
  • Structural Differences :
    • Halogen : Chlorine (Cl) replaces bromine (Br) at the phenyl position.
    • Functional Group : Amide (-CONHPh) replaces the ethyl ester.
  • Synthesis : Prepared via Darzens condensation, a method applicable to α,β-epoxy carbonyl compounds .
Compound B : Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate
  • Structural Differences :
    • Ring System : Oxetane (4-membered ring) replaces oxirane (3-membered epoxide).
    • Substituent Position : Bromine is at the para (4-) position of the phenyl ring.
  • Properties :
    • Higher predicted boiling point (327.7±42.0 °C) due to increased ring stability.
    • Reduced ring strain compared to epoxides, slowing reactivity .

Impact of Halogen Substitution on Bioactivity

Evidence from halogen-substituted chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) demonstrates that bromine at the 3-position enhances cytotoxicity (IC50 = 100 μg/mL in MCF7 cells) compared to chloro analogs .

Role of the Ester Group: Comparison with Simpler Epoxides

Compound C : Ethyl (2S,3S)-3-methyloxirane-2-carboxylate
  • Structural Simplicity : Lacks the bromophenyl group.
  • Properties: Lower molar mass (130.14 g/mol vs. ~285–300 g/mol for brominated analogs). Higher volatility and solubility in non-polar solvents .
  • Applications : Primarily used as a chiral building block in asymmetric synthesis.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity (IC50/LD50) Key Applications
Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate C₁₃H₁₃BrO₃ ~297.15 (estimated) 3-Bromophenyl, methyl, ester Not reported Synthesis intermediate
3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide C₁₅H₁₂ClNO₂ 273.71 3-Chlorophenyl, amide Not reported Pharmaceutical research
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate C₁₂H₁₃BrO₃ 285.13 4-Bromophenyl, oxetane Not reported Material science
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on C₁₆H₁₃BrO 301.18 3-Bromophenyl, enone IC50 = 100 μg/mL (MCF7) Anticancer research

Biological Activity

Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is a compound of significant interest in the field of organic chemistry and medicinal research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 285.13 g/mol
  • CAS Number : 81606-42-0
  • Structure : The compound features an oxirane (epoxide) ring, a bromophenyl group, and a carboxylate ester, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to altered enzyme activity or signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : Interaction with cellular receptors can lead to changes in gene expression and cellular signaling.

Biological Activity Data

Activity TypeObservationsReferences
Anticancer PotentialStudies indicate that similar compounds exhibit cytotoxicity against various cancer cell lines.
Antimicrobial EffectsRelated structures have shown antibacterial and antifungal properties in preliminary tests.
Toxicological StudiesResearch indicates potential neurotoxic effects in model organisms exposed to similar compounds.

Case Studies

  • Anticancer Activity in Cell Lines :
    A study investigated the effects of brominated epoxide compounds on human cancer cell lines. Results demonstrated that these compounds induced apoptosis and inhibited proliferation in a dose-dependent manner, suggesting potential for development as anticancer agents.
  • Neurotoxicity Assessment :
    Research involving Drosophila melanogaster as a model organism showed that exposure to structurally related epoxides led to impaired locomotor function and increased oxidative stress markers. This highlights the need for further investigation into the neurotoxic potential of this compound.

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